3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
CAS No.: 2034309-59-4
Cat. No.: VC5140088
Molecular Formula: C15H23N3O2S
Molecular Weight: 309.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034309-59-4 |
|---|---|
| Molecular Formula | C15H23N3O2S |
| Molecular Weight | 309.43 |
| IUPAC Name | 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H23N3O2S/c1-20-13-4-6-17(7-5-13)12-10-18(11-12)15(19)16-9-14-3-2-8-21-14/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,16,19) |
| Standard InChI Key | AERCAKLEHLIITF-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=CS3 |
Introduction
Synthesis
Although specific synthesis data for this exact compound was not directly available, similar compounds involving azetidine and piperidine derivatives are typically synthesized using multi-step organic reactions. A general pathway may involve:
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Preparation of Azetidine Derivatives:
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Azetidine rings are often synthesized via cyclization reactions involving amines and haloalkanes or through ring expansion methods.
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Functionalization with Piperidine:
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The methoxypiperidinyl group can be introduced through nucleophilic substitution or reductive amination reactions using suitable piperidine precursors.
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Attachment of Thiophene:
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Thiophenylmethyl groups are commonly added via alkylation reactions involving thiophene derivatives and alkyl halides under basic conditions.
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Potential Biological Applications
The structural features of this compound suggest it may have applications in medicinal chemistry due to its balance of hydrophobic and hydrophilic regions, which are critical for binding to biological targets.
Pharmacological Potential
Compounds with azetidine and piperidine scaffolds have been studied for various therapeutic applications:
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Neurological Disorders: Piperidine derivatives often exhibit activity on neurotransmitter systems (e.g., acetylcholine transporters), making them candidates for treating cognitive impairments or neurodegenerative diseases .
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Anti-inflammatory Activity: Azetidine derivatives have been explored as inhibitors of enzymes like lipoxygenases, which are involved in inflammatory pathways .
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Antiviral Properties: Compounds containing thiophene rings have shown potential as disruptors of viral RNA polymerase interfaces .
Analytical Characterization
To confirm the identity and purity of such compounds, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the chemical environment of protons (H) and carbons (C). |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns for structural elucidation. |
| IR Spectroscopy | Identifies functional groups based on vibrational frequencies. |
| X-Ray Crystallography | Provides detailed three-dimensional structural information if crystalline samples are available. |
Challenges and Future Directions
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Synthetic Complexity: The integration of multiple functional groups into a single molecule requires precise reaction conditions to avoid side reactions or degradation.
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Biological Testing: Further studies are necessary to evaluate its pharmacokinetics, toxicity, and efficacy in relevant biological models.
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Optimization for Drug Development: Modifications to improve bioavailability, stability, and target specificity would be critical for advancing this compound as a therapeutic agent.
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